molecular formula C19H21N5O B12242947 2-(1H-indol-3-yl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide

2-(1H-indol-3-yl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide

Cat. No.: B12242947
M. Wt: 335.4 g/mol
InChI Key: PMBBEVWZSREKAH-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide typically involves the coupling of an indole derivative with an azetidine derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the carboxylic acid group of the indole derivative and the amine group of the azetidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, while nitration can be performed using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

2-(1H-indol-3-yl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide involves its interaction with specific molecular targets within cells. The indole moiety can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The pyridazine ring can also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-indol-3-yl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide is unique due to the presence of both the indole and pyridazine rings, which confer distinct chemical and biological properties. The combination of these moieties allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H21N5O

Molecular Weight

335.4 g/mol

IUPAC Name

2-(1H-indol-3-yl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide

InChI

InChI=1S/C19H21N5O/c1-13-7-8-18(22-21-13)24-11-15(12-24)23(2)19(25)9-14-10-20-17-6-4-3-5-16(14)17/h3-8,10,15,20H,9,11-12H2,1-2H3

InChI Key

PMBBEVWZSREKAH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N2CC(C2)N(C)C(=O)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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